1-(2-chlorophenyl)-3-methyl-1H-pyrazole
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Overview
Description
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of a chlorophenyl group and a methyl group attached to the pyrazole ring makes this compound unique and of interest in various fields of research.
Scientific Research Applications
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents for various diseases, including cancer and neurological disorders.
Mechanism of Action
Target of Action
Similar compounds such as clonazepam, a benzodiazepine, have been shown to bind to gaba a receptors, thus increasing the effect of the chief inhibitory neurotransmitter γ-aminobutyric acid (gaba) .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to modulate their function . For instance, Clonazepam’s primary mechanism of action is the modulation of GABA function in the brain, by the benzodiazepine receptor, located on GABA A receptors, which, in turn, leads to enhanced GABAergic inhibition of neuronal firing .
Biochemical Pathways
Based on the potential target of action, it can be inferred that it may influence the gabaergic neurotransmission pathway .
Pharmacokinetics
Similar compounds such as clonazepam have a bioavailability of 90%, are metabolized in the liver, and excreted via the kidneys .
Result of Action
Based on the potential mode of action, it can be inferred that it may lead to enhanced gabaergic inhibition of neuronal firing, potentially affecting neuronal excitability .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes and proteins The nature of these interactions is largely dependent on the specific substituents on the pyrazole ring
Cellular Effects
Pyrazole derivatives have been shown to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities
Molecular Mechanism
The molecular mechanism of action of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole is not well-established. Pyrazole derivatives can undergo various reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions could potentially influence its interactions with biomolecules and its effects at the molecular level.
Metabolic Pathways
Pyrazole derivatives can undergo reactions at the benzylic position, which may influence their metabolic processing
Subcellular Localization
Some related compounds, such as the peripheral-type benzodiazepine receptor, have been found to localize to the mitochondrial outer membrane
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with acetylacetone under acidic conditions to yield the desired pyrazole compound. The reaction conditions typically involve refluxing the mixture in a suitable solvent such as ethanol or acetic acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted pyrazoles and pyrazoline derivatives.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-methyl-1H-pyrazole can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-1H-pyrazole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
1-(2-Bromophenyl)-3-methyl-1H-pyrazole: Contains a bromine atom instead of chlorine, which can influence its chemical properties and interactions.
1-(2-Chlorophenyl)-5-methyl-1H-pyrazole: Has a methyl group at a different position on the pyrazole ring, potentially altering its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPOMJYLPSDFEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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